N-(1-phenylpropyl)aniline
Overview
Description
N-(1-phenylpropyl)aniline: is an organic compound with the molecular formula C15H17N . It consists of an aniline moiety substituted with a 1-phenylpropyl group. This compound is part of the broader class of aniline derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-(1-phenylpropyl)aniline involves the reductive amination of aniline with 1-phenylpropanal. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 1-phenylpropyl chloride with aniline in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound often employs large-scale reductive amination processes due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-phenylpropyl)aniline can undergo oxidation reactions to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the aniline moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary amines.
Substitution: Nitroaniline, sulfonylaniline, and halogenated aniline derivatives.
Scientific Research Applications
Chemistry: N-(1-phenylpropyl)aniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers. It serves as a building block for more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the interactions of aniline derivatives with biological systems. It helps in understanding the metabolic pathways and toxicity of aniline-based compounds.
Medicine: this compound derivatives are explored for their potential pharmacological activities. They are investigated for their roles as analgesics, anti-inflammatory agents, and potential anticancer compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including corrosion inhibitors, rubber chemicals, and plasticizers. It is also employed in the manufacture of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of N-(1-phenylpropyl)aniline involves its interaction with various molecular targets, including enzymes and receptors. The aniline moiety can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Aniline: The parent compound of N-(1-phenylpropyl)aniline, known for its use in the production of dyes and pharmaceuticals.
N-methylaniline: Another aniline derivative with a methyl group instead of a 1-phenylpropyl group.
N-phenyl-1-naphthylamine: An aniline derivative with a naphthyl group, used as an antioxidant in rubber and lubricants.
Uniqueness: this compound is unique due to the presence of the 1-phenylpropyl group, which imparts distinct physicochemical properties and reactivity compared to other aniline derivatives. This structural feature enhances its utility in specific applications, such as in the synthesis of complex organic molecules and as intermediates in pharmaceutical research.
Properties
IUPAC Name |
N-(1-phenylpropyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-15(13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h3-12,15-16H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJKITQCBFVYDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446071 | |
Record name | N-(1-phenylpropyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22920-59-8 | |
Record name | N-(1-phenylpropyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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